![molecular formula C17H20O2 B14675886 Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- CAS No. 33451-22-8](/img/structure/B14675886.png)
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- is an organic compound with a complex structure that includes a benzene ring substituted with methoxy and propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-(4-methoxyphenyl)-2-propylamine with benzaldehyde under catalytic hydrogenation conditions . This reaction is carried out in a suitable solvent with a hydrogenation catalyst to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy and propyl groups influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack . This compound can form intermediates that further react to yield various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methoxy-4-propyl-: Similar structure but with different substitution patterns.
Benzene, 1-methoxy-4-methyl-: Another related compound with a methyl group instead of a propyl group.
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Contains a phenylethenyl group, adding to its complexity.
Uniqueness
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
33451-22-8 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
1-methoxy-2-[1-(4-methoxyphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-4-15(13-9-11-14(18-2)12-10-13)16-7-5-6-8-17(16)19-3/h5-12,15H,4H2,1-3H3 |
InChI-Schlüssel |
VYBRBFSRCLWNJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OC)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


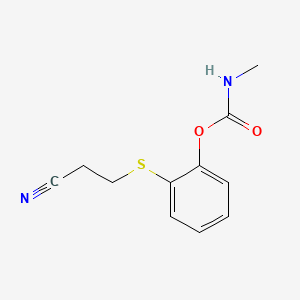
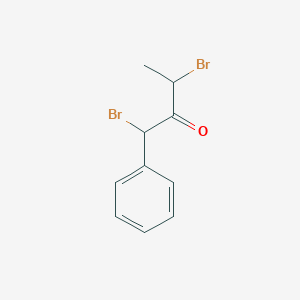
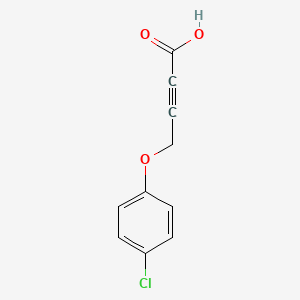


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
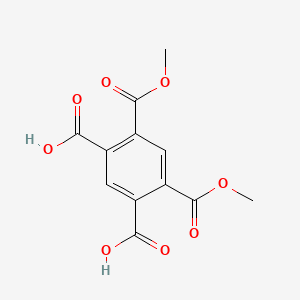

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
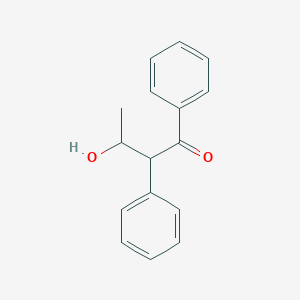
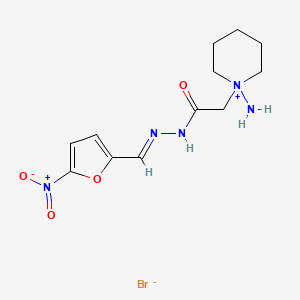
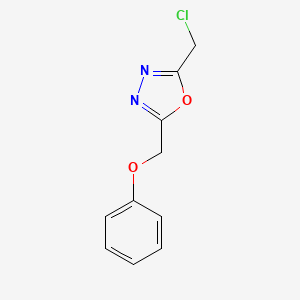
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
